molecular formula C11H12N2O3S B13259553 7-Methoxy-N-methylquinoline-8-sulfonamide

7-Methoxy-N-methylquinoline-8-sulfonamide

Cat. No.: B13259553
M. Wt: 252.29 g/mol
InChI Key: RARKLXUCMDWFMC-UHFFFAOYSA-N
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Description

7-Methoxy-N-methylquinoline-8-sulfonamide is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.29 g/mol . This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a quinoline ring. Sulfonamides are known for their wide range of applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-N-methylquinoline-8-sulfonamide typically involves the introduction of a sulfonamide group to a quinoline derivative. One common method is the reaction of 7-methoxyquinoline with methylamine and a sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride reacts with the amine group to form the sulfonamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-N-methylquinoline-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methoxy-N-methylquinoline-8-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Methoxy-N-methylquinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to interfere with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methoxy group and a sulfonamide group on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

7-methoxy-N-methylquinoline-8-sulfonamide

InChI

InChI=1S/C11H12N2O3S/c1-12-17(14,15)11-9(16-2)6-5-8-4-3-7-13-10(8)11/h3-7,12H,1-2H3

InChI Key

RARKLXUCMDWFMC-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC2=C1N=CC=C2)OC

Origin of Product

United States

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